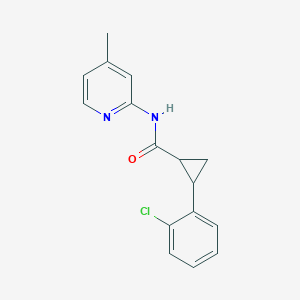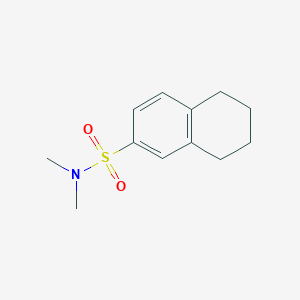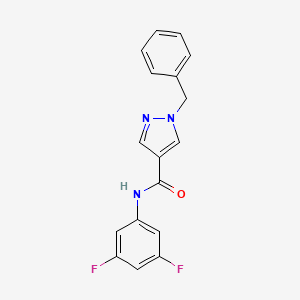
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide, also known as CCPC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to act on various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by regulating these pathways.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects, including reducing the expression of inflammatory cytokines, decreasing the activity of enzymes involved in the production of reactive oxygen species, and modulating the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide, including:
1. Investigating its potential as a therapeutic agent in the treatment of other diseases, such as diabetes and cardiovascular disease.
2. Developing more efficient synthesis methods to improve the yield and purity of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide.
3. Studying the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide to better understand its efficacy and safety in vivo.
4. Exploring the use of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects.
5. Investigating the potential use of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide as a tool for studying cellular pathways and mechanisms involved in various diseases.
In conclusion, 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is a promising chemical compound with potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide involves the reaction of 2-(2-chlorophenyl) cyclopropanecarboxylic acid with 4-methyl-2-pyridinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in high purity.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide exhibits anti-proliferative activity against cancer cells, reduces inflammation in animal models, and has neuroprotective effects in vitro.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-6-7-18-15(8-10)19-16(20)13-9-12(13)11-4-2-3-5-14(11)17/h2-8,12-13H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXFHLRWIBRZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)

![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)


![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)


![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)